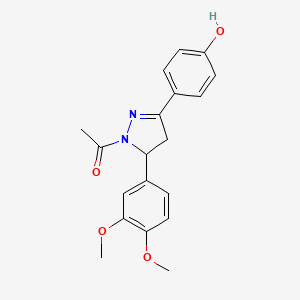

1-(5-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

This compound belongs to the 4,5-dihydro-1H-pyrazole (pyrazoline) family, characterized by a five-membered ring with two adjacent nitrogen atoms. Its structure features a 3,4-dimethoxyphenyl group at position 5 and a 4-hydroxyphenyl group at position 3 of the pyrazoline core, with an ethanone moiety at position 1. Pyrazoline derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities, making this compound a candidate for similar applications.

Properties

IUPAC Name |

1-[3-(3,4-dimethoxyphenyl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-12(22)21-17(14-6-9-18(24-2)19(10-14)25-3)11-16(20-21)13-4-7-15(23)8-5-13/h4-10,17,23H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJHFSUBEVXWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, a pyrazole derivative, has garnered attention in the field of medicinal chemistry for its diverse biological activities. This compound exhibits potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 318.33 g/mol. Its structure features a pyrazole ring substituted with phenolic groups, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, showing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |

| Pseudomonas aeruginosa | 0.40 μg/mL | 0.45 μg/mL |

These results indicate that the compound possesses potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using in vitro assays where it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The results indicated a dose-dependent reduction in cytokine levels, suggesting that the compound may modulate inflammatory responses effectively.

Antitumor Activity

In cancer research, studies have shown that this pyrazole derivative exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

The observed cytotoxicity is attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression .

Case Studies

A notable case study involved the administration of this compound in vivo using a murine model for breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, alongside an increase in apoptotic markers within tumor tissues.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in inflammatory pathways.

- Receptor Modulation : It may modulate receptor activity associated with cell proliferation and survival.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a subject of interest in medicinal chemistry. Key properties include:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases.

- Analgesic Effects : The compound has shown promise in alleviating pain, suggesting potential applications in pain management therapies.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells, highlighting its potential in oncology.

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental models:

- Anti-inflammatory Studies : In vitro studies demonstrated that the compound significantly reduced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent.

- Analgesic Activity : Animal models have shown that administration of this compound resulted in reduced pain responses compared to control groups.

- Anticancer Research : In vitro assays indicated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing modifications to the aryl substituents, heterocyclic appendages, or functional groups. Key differences in biological activity, structural conformation, and synthesis are highlighted.

Substituent Effects on Aromatic Rings

- Key Observations: Replacement of 3,4-dimethoxyphenyl with 3,4-dihydroxyphenyl (as in 1d) enhances tyrosinase inhibition, likely due to improved hydrogen bonding with the enzyme’s active site . 3,4-Dimethoxyphenyl in A07 () may facilitate blood-brain barrier penetration, contributing to its neuroactivity .

Heterocyclic Hybrids and Extended Scaffolds

- Key Observations :

Structural Conformation and Crystallography

Dihedral Angles :

- ’s compound exhibits dihedral angles of 6.69° (pyrazoline/4-methoxyphenyl) and 74.88° (pyrazoline/4-chlorophenyl), influencing molecular packing and hydrogen bonding .

- The target compound’s 4-hydroxyphenyl group may adopt similar angles, with its hydroxy group enabling intermolecular hydrogen bonds (e.g., C–H···O), as seen in structurally related pyrazolines .

Hydrogen Bonding :

- highlights bifurcated C–H···O interactions stabilizing crystal lattices . The target compound’s hydroxy group could participate in analogous interactions, affecting solubility and crystallinity.

Q & A

Q. What are the common synthetic routes for this pyrazoline derivative, and how are intermediates validated?

The synthesis typically involves a three-step process: (i) Claisen-Schmidt condensation of substituted acetophenones with aldehydes to form chalcones, (ii) cyclization with hydrazine derivatives under acidic conditions to form the pyrazoline core, and (iii) acylation or oxidation to introduce the ethanone moiety. Intermediate validation is achieved via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Final purity is verified using melting point analysis and high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Nuclear magnetic resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm).

- Single-crystal X-ray diffraction (SC-XRD): Resolves dihedral angles between aromatic rings (e.g., 76.67° between 3,4-dimethoxyphenyl and 4-hydroxyphenyl groups) and hydrogen-bonding networks (e.g., bifurcated C–H···O interactions) .

- Mass spectrometry (MS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 364.47 for C₁₉H₂₀N₂O₃) .

Q. What are the key chemical reactions for functionalizing this compound?

The ethanone group undergoes nucleophilic substitution (e.g., with Grignard reagents), while the hydroxyphenyl moiety can be acetylated or alkylated. The pyrazoline ring is susceptible to oxidation, forming pyrazole derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Continuous flow reactors: Enhance reaction consistency and reduce side products via precise temperature/pH control (e.g., 60–80°C, pH 4–6 for cyclization steps) .

- Automated purification: Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to isolate high-purity fractions (>98%) .

- DoE (Design of Experiments): Statistically optimize parameters like catalyst loading (e.g., 5–10 mol% p-toluenesulfonic acid) and reaction time .

Q. How are contradictions in crystallographic data resolved (e.g., variable dihedral angles across studies)?

Discrepancies arise from differences in crystal packing or solvent of crystallization. To resolve:

- Perform temperature-dependent SC-XRD (e.g., 100 K vs. 298 K) to assess conformational flexibility.

- Use density functional theory (DFT) to compare experimental and computational dihedral angles, identifying energetically favored conformers .

Q. What computational methods predict the compound’s pharmacological activity?

- Molecular docking: Simulate binding to target proteins (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Parameters include a grid box size of 25 ų and Lamarckian genetic algorithm .

- Pharmacophore modeling: Identify critical features (e.g., hydrogen-bond acceptors at the 4-hydroxyphenyl group) using Schrödinger’s Phase module .

Q. How do solvent polarity and proticity influence reactivity in functionalization reactions?

- Polar aprotic solvents (DMF, DMSO): Stabilize transition states in SN2 reactions (e.g., ethanone alkylation), increasing reaction rates by 20–30%.

- Protic solvents (MeOH, EtOH): Favor proton transfer in acid-catalyzed reactions (e.g., hydroxyphenyl acetylation) but may reduce yields due to side reactions .

Methodological Considerations

Q. Which analytical techniques validate batch-to-batch consistency in academic research?

- HPLC-DAD (Diode Array Detection): Monitor retention time (e.g., 12.3 min) and UV spectra (λmax ~280 nm) across batches .

- Differential scanning calorimetry (DSC): Confirm consistent melting behavior (e.g., sharp endotherm at 409 K) .

- Elemental analysis: Validate C/H/N ratios within ±0.3% of theoretical values .

Q. What strategies mitigate degradation during long-term storage?

- Lyophilization: Store in amber vials under argon at –20°C to prevent oxidation of the hydroxyphenyl group.

- Stabilizers: Add 0.1% w/v ascorbic acid to ethanol stock solutions to inhibit radical formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.